Home > Products > Screening Compounds P60453 > O-TBDPS-Podophyllotoxin
O-TBDPS-Podophyllotoxin -

O-TBDPS-Podophyllotoxin

Catalog Number: EVT-13566987
CAS Number:
Molecular Formula: C38H40O8Si
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Tert-butyldimethylsilyl-podophyllotoxin is a chemically modified derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots of various species in the Podophyllum family. Podophyllotoxin has been extensively studied for its potent cytotoxic properties, particularly its ability to inhibit microtubule assembly, which is critical in cancer cell division. The modification with tert-butyldimethylsilyl (TBDMS) enhances its stability and solubility, making it a valuable compound for further chemical and biological investigations.

Source

Podophyllotoxin is primarily sourced from the Podophyllum plant, particularly Podophyllum peltatum, commonly known as American mandrake or mayapple. This compound has been isolated and characterized for its therapeutic potential against various cancers. O-Tert-butyldimethylsilyl-podophyllotoxin is synthesized to improve the pharmacological properties of podophyllotoxin while retaining its bioactivity.

Classification

O-Tert-butyldimethylsilyl-podophyllotoxin falls under the classification of organic compounds, specifically as a silyl ether derivative of podophyllotoxin. It is categorized as a lignan, which is a type of polyphenolic compound known for its diverse biological activities.

Synthesis Analysis

The synthesis of O-Tert-butyldimethylsilyl-podophyllotoxin typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups of podophyllotoxin are protected using tert-butyldimethylsilyl chloride in the presence of imidazole. This step is crucial for preventing unwanted reactions during subsequent transformations.
  2. Formation of Key Intermediates: The protected podophyllotoxin undergoes reduction and cyclization to form various intermediates, such as 4-azidopodophyllotoxins, which are essential for further modifications.
  3. Final Silylation: The final step involves the silylation of the hydroxyl groups to yield O-Tert-butyldimethylsilyl-podophyllotoxin in good yields, typically through reactions in dry solvents like dimethylformamide or toluene .
Molecular Structure Analysis

O-Tert-butyldimethylsilyl-podophyllotoxin has a complex molecular structure characterized by:

  • Molecular Formula: C38H40O8SiC_{38}H_{40}O_{8}Si
  • Molecular Weight: Approximately 652.805 g/mol
  • Structural Features: The compound retains the core structure of podophyllotoxin, including the aryltetralin framework, with additional silyl groups that enhance its stability and hydrophobicity .

Structural Data

The structural configuration allows for interactions with biological targets such as tubulin and DNA topoisomerase II, which are critical for its anticancer activity.

Chemical Reactions Analysis

O-Tert-butyldimethylsilyl-podophyllotoxin can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the TBDMS group can be removed, regenerating active hydroxyl groups that can participate in further chemical modifications or interactions.
  2. Nucleophilic Substitution: The silyl ether can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that can modify its biological activity.
  3. Click Chemistry: The azido derivatives of podophyllotoxin can be used in click chemistry to create novel dimeric or oligomeric structures that may exhibit enhanced biological properties .
Mechanism of Action

The mechanism through which O-Tert-butyldimethylsilyl-podophyllotoxin exerts its cytotoxic effects primarily involves:

  • Inhibition of Microtubule Assembly: By binding to tubulin, it prevents the polymerization necessary for microtubule formation, thereby disrupting mitosis in cancer cells.
  • Topoisomerase II Inhibition: Similar to other podophyllotoxin derivatives, it inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: The TBDMS group enhances stability against hydrolysis compared to unprotected podophyllotoxin.
  • Reactivity: Reacts under specific conditions to release the silyl group, allowing for further functionalization.

Relevant data indicate that these properties contribute significantly to its potential therapeutic applications .

Applications

O-Tert-butyldimethylsilyl-podophyllotoxin has several scientific applications:

  1. Anticancer Research: Due to its potent cytotoxic effects against various cancer cell lines, it serves as a lead compound for developing new anticancer agents.
  2. Drug Development: Its modified structure allows researchers to explore new derivatives with improved efficacy and reduced side effects compared to traditional chemotherapeutics like etoposide.
  3. Biological Studies: Used in studies investigating microtubule dynamics and cellular mechanisms involved in cancer progression .
Introduction to Podophyllotoxin Derivatives in Anticancer Research

Historical Evolution of Podophyllotoxin-Based Drug Development

The journey of podophyllotoxin (PTOX) from traditional medicine to modern oncology represents a cornerstone of natural product drug discovery. Initially isolated from Podophyllum species (e.g., P. peltatum and P. hexandrum) in the 19th century, podophyllotoxin’s potent antimitotic activity—mediated through tubulin polymerization inhibition—was identified in the 1940s [1] [2]. However, its severe systemic toxicity (neurotoxicity, gastrointestinal damage) and poor solubility limited clinical utility. This spurred the development of semi-synthetic derivatives in the 1960s–1980s, leading to FDA-approved topoisomerase II inhibitors like etoposide (VP-16) and teniposide (VM-26) [1] [8]. These glycosidic derivatives shifted the mechanism of action from tubulin disruption to DNA topoisomerase II inhibition, reducing acute toxicity while maintaining efficacy against lung cancer, leukemias, and lymphomas [2] [10]. Despite their success, limitations like drug resistance, myelosuppression, and metabolic instability drove research toward novel C-4 modified analogs, establishing a framework for advanced intermediates like O-TBDPS-podophyllotoxin [4] [6].

Table 1: Evolution of Key Podophyllotoxin-Based Anticancer Agents

CompoundStructural FeatureClinical/Developmental StatusKey Advancement
PodophyllotoxinNatural cyclolignanNot used clinicallyTubulin inhibition; high toxicity
Etoposide (VP-16)4′-Demethyl-epipodophyllotoxin glycosideFDA-approved (1983)Topoisomerase II inhibition; reduced neurotoxicity
Teniposide (VM-26)Thiophene-linked glycosideFDA-approved (1992)Enhanced lipophilicity; pediatric ALL therapy
GL-3314β-Aryl amino derivativePhase III trialsImproved resistance profile
O-TBDPS-PodophyllotoxinC-4 hydroxyl protected with TBDPSSynthetic intermediateEnables precise C-4 functionalization

Rationale for Structural Modification at the C-4 Position

The C-4 position of podophyllotoxin is a critical pharmacophore influencing both biological activity and physicochemical properties. Key rationales for its modification include:

  • Attenuating Toxicity: The C-4β configuration is essential for tubulin binding, but modifications (e.g., epimerization or substitution) can decouple tubulin inhibition from topoisomerase II activity, reducing neurotoxic effects [2] [6].
  • Overcoming Drug Resistance: Multidrug resistance (MDR) in cancers often arises from P-glycoprotein efflux of substrates like etoposide. Non-glycosidic C-4 analogs (e.g., 4β-N-aryl amino derivatives) evade this efflux, as demonstrated by compound 9l (IC₅₀ = 6.89 μM in K562/A02 MDR cells vs. >100 μM for etoposide) [4].
  • Enhancing Bioactivity: Hybridization at C-4 with nitrogen heterocycles (imidazolium, triazolium salts) significantly boosts cytotoxicity. For instance, podophyllotoxin-imidazolium salt a6 exhibits IC₅₀ values of 0.04–0.29 μM against HCT-116 and other carcinoma cells—up to 250-fold more potent than etoposide [7].
  • Improving Solubility and Targeting: Conjugation with hydrophilic moieties (e.g., polyethylene glycol, amino acids) via C-4 enhances water solubility and enables tumor-specific delivery [1] [3].

Table 2: Cytotoxic Activity of Select C-4 Modified Podophyllotoxin Derivatives

DerivativeC-4 ModificationIC₅₀ (μM) HCT-116IC₅₀ (μM) K562/A02 (MDR)Key Feature
PodophyllotoxinNone (natural)0.05*>100Tubulin inhibitor
EtoposideGlycoside1.50*>100Topo II inhibitor
9l4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]7.93 (HeLa)6.89Overcomes MDR
a6 (imidazolium)4β-N-2-naphthylmethylimidazolium0.040.75High potency; induces apoptosis
XWL-1-48Orally active amine derivative0.10*Not testedTargets Topo II; ROS induction

*Representative literature values for comparison [1] [4] [7].

Role of Protective Groups in Enhancing Synthetic Feasibility

The synthesis of C-4 derivatives demands selective protection of podophyllotoxin’s four hydroxyl groups (C-4, C-1, C-2, C-3) to prevent undesired side reactions. The tert-butyldiphenylsilyl (TBDPS) group emerges as a strategic tool for C-4 hydroxyl protection due to:

  • Steric Selectivity: TBDPS exhibits preferential shielding of the sterically accessible C-4 hydroxyl over the hindered C-1/C-2 positions. This contrasts with smaller groups (e.g., acetyl), which require multi-step protection/deprotection sequences [6] [7].
  • Stability Under Diverse Conditions: TBDPS ethers resist acidic/basic hydrolysis, glycosidation, and nucleophilic substitution at C-4, enabling sequential reactions on other sites (e.g., E-ring demethylation or lactone modification) [6].
  • Orthogonal Deprotection: The TBDPS group is cleaved selectively using fluoride sources (e.g., TBAF) without affecting ester, lactone, or methoxy functionalities, crucial for late-stage diversification [7].
  • Synthetic Versatility: O-TBDPS-podophyllotoxin serves as a key intermediate for:
  • C-4 Functionalization: Azidation (→ S3), amination, or alkylation after deprotonation [4] [7].
  • Hybrid Molecule Synthesis: Conjugation with heterocycles (e.g., imidazolium salts) via "click chemistry" or amide coupling [7].
  • Nanocarrier Conjugation: Linkage to polymeric backbones (e.g., PEG) via the C-4 position, enhancing tumor targeting in nanomedicines [3] [5].

Properties

Product Name

O-TBDPS-Podophyllotoxin

IUPAC Name

(5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C38H40O8Si

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1

InChI Key

UYVUMUKFPSIEAL-CPIBNWGPSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.